molecular formula C13H19NO3 B185242 3,4-Dimethoxy-n-(2-methylpropyl)benzamide CAS No. 6302-41-6

3,4-Dimethoxy-n-(2-methylpropyl)benzamide

Cat. No. B185242
CAS RN: 6302-41-6
M. Wt: 237.29 g/mol
InChI Key: VBWABQJMGFHEJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethoxy-n-(2-methylpropyl)benzamide, also known as DMPB, is a chemical compound that belongs to the class of benzamides. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 249.33 g/mol. DMPB has gained significant attention in the scientific community due to its potential applications in various research areas.

Mechanism Of Action

The mechanism of action of 3,4-Dimethoxy-n-(2-methylpropyl)benzamide in various research areas is not fully understood. However, studies have suggested that 3,4-Dimethoxy-n-(2-methylpropyl)benzamide exerts its effects through various signaling pathways. In neuroscience, 3,4-Dimethoxy-n-(2-methylpropyl)benzamide has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation (Jang et al., 2019). In cancer cells, 3,4-Dimethoxy-n-(2-methylpropyl)benzamide has been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell proliferation and survival (Kumar et al., 2018).
Biochemical and Physiological Effects
3,4-Dimethoxy-n-(2-methylpropyl)benzamide has been reported to exhibit various biochemical and physiological effects in different research areas. In neuroscience, 3,4-Dimethoxy-n-(2-methylpropyl)benzamide has been shown to protect neuronal cells from oxidative stress-induced cell death by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species (ROS) (Jang et al., 2019). Additionally, 3,4-Dimethoxy-n-(2-methylpropyl)benzamide has been found to enhance the cognitive function of mice by increasing the expression of brain-derived neurotrophic factor (BDNF) and synaptic proteins (Kim et al., 2019).
In cancer cells, 3,4-Dimethoxy-n-(2-methylpropyl)benzamide has been reported to induce cell cycle arrest and apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway (Kumar et al., 2018). Moreover, 3,4-Dimethoxy-n-(2-methylpropyl)benzamide has been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs) (Kumar et al., 2018).

Advantages And Limitations For Lab Experiments

3,4-Dimethoxy-n-(2-methylpropyl)benzamide has several advantages as a research tool. It is a relatively stable compound that is easy to synthesize and has a high purity. Additionally, 3,4-Dimethoxy-n-(2-methylpropyl)benzamide has been shown to exhibit potent biological activity at low concentrations, making it a valuable tool for studying various biological processes.
However, there are also some limitations to using 3,4-Dimethoxy-n-(2-methylpropyl)benzamide in lab experiments. Firstly, the mechanism of action of 3,4-Dimethoxy-n-(2-methylpropyl)benzamide in various research areas is not fully understood, which makes it challenging to interpret the results of experiments. Secondly, 3,4-Dimethoxy-n-(2-methylpropyl)benzamide has been reported to exhibit cytotoxic effects at high concentrations, which may limit its use in some experiments.

Future Directions

Despite the significant progress made in the study of 3,4-Dimethoxy-n-(2-methylpropyl)benzamide, there are still several areas that require further investigation. Firstly, the mechanism of action of 3,4-Dimethoxy-n-(2-methylpropyl)benzamide in various research areas needs to be elucidated to understand its full potential as a research tool. Secondly, the pharmacokinetics and toxicity of 3,4-Dimethoxy-n-(2-methylpropyl)benzamide need to be explored to determine its safety and efficacy as a potential drug candidate. Finally, the development of novel derivatives of 3,4-Dimethoxy-n-(2-methylpropyl)benzamide with improved biological activity and selectivity may lead to the discovery of new drugs for the treatment of various diseases.
Conclusion
In conclusion, 3,4-Dimethoxy-n-(2-methylpropyl)benzamide is a promising research tool that has potential applications in various scientific research areas. Its synthesis method is relatively simple, and it exhibits potent biological activity at low concentrations. 3,4-Dimethoxy-n-(2-methylpropyl)benzamide has been shown to have neuroprotective and anticancer effects, and it has been identified as a potential lead compound for the development of novel drugs. However, further research is needed to fully understand the mechanism of action of 3,4-Dimethoxy-n-(2-methylpropyl)benzamide and its potential as a drug candidate.

Synthesis Methods

The synthesis of 3,4-Dimethoxy-n-(2-methylpropyl)benzamide involves the reaction of 3,4-dimethoxybenzoic acid with isobutylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (Kumar et al., 2018). The reaction takes place in anhydrous conditions and yields 3,4-Dimethoxy-n-(2-methylpropyl)benzamide as a white crystalline solid with a high purity of 98%.

Scientific Research Applications

3,4-Dimethoxy-n-(2-methylpropyl)benzamide has been extensively studied in various scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 3,4-Dimethoxy-n-(2-methylpropyl)benzamide has been shown to have neuroprotective effects against oxidative stress-induced cell death in neuronal cells (Jang et al., 2019). Additionally, 3,4-Dimethoxy-n-(2-methylpropyl)benzamide has been found to enhance the cognitive function of mice in a passive avoidance test, indicating its potential as a cognitive enhancer (Kim et al., 2019).
In cancer research, 3,4-Dimethoxy-n-(2-methylpropyl)benzamide has been reported to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells (Kumar et al., 2018). The mechanism of action of 3,4-Dimethoxy-n-(2-methylpropyl)benzamide in cancer cells is believed to involve the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
In drug discovery, 3,4-Dimethoxy-n-(2-methylpropyl)benzamide has been identified as a potential lead compound for the development of novel drugs for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer (Jang et al., 2019).

properties

CAS RN

6302-41-6

Product Name

3,4-Dimethoxy-n-(2-methylpropyl)benzamide

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

3,4-dimethoxy-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C13H19NO3/c1-9(2)8-14-13(15)10-5-6-11(16-3)12(7-10)17-4/h5-7,9H,8H2,1-4H3,(H,14,15)

InChI Key

VBWABQJMGFHEJR-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1=CC(=C(C=C1)OC)OC

Canonical SMILES

CC(C)CNC(=O)C1=CC(=C(C=C1)OC)OC

Other CAS RN

6302-41-6

Origin of Product

United States

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